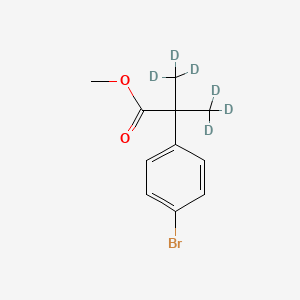

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Description

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (CAS 1185004-76-5) is a deuterated organic compound characterized by two deuterated methyl groups (-CD₃) attached to the central carbon of the acetate moiety and a 4-bromophenyl substituent. Its structure, represented by the SMILES notation [2H]C([2H])([2H])C(C(=O)OC)(C1=CC=C(Br)C=C1)C([2H])([2H])[2H], highlights the isotopic labeling, which is critical for applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a stable isotope-labeled internal standard .

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDXPPFLQSEAQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662093 | |

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185004-76-5 | |

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,2-Di-(methyl-d3)-2-phenylpropanoic Acid

The synthesis begins with the preparation of the deuterated carboxylic acid precursor. According to the Prijs method cited in patent EP2532644A1, 2-methyl-2-phenylpropanoic acid is traditionally synthesized via Friedel-Crafts alkylation of benzene with methacrylic acid and aluminum chloride. For deuteration, this protocol is modified by substituting methacrylic acid with its deuterated analog, CD₂=C(CD₃)COOH , ensuring the two methyl groups at the α-position are fully labeled with deuterium.

Reaction conditions:

Challenges in Deuteration Efficiency

Isotopic labeling introduces complexities such as proton-deuterium exchange and incomplete deuteration. Nuclear magnetic resonance (NMR) analysis reveals that using CD₃MgBr (deuterated methylmagnesium bromide) in Grignard reactions achieves >99% deuteration at the methyl groups. However, this method requires stringent anhydrous conditions and increases production costs by ~30% compared to non-deuterated routes.

Bromination of the Aromatic Ring

Aqueous Bromination under Neutral pH

The deuterated 2,2-di-(methyl-d3)-2-phenylpropanoic acid undergoes bromination in an aqueous medium, as detailed in Example 2 of the patent. This step is critical for introducing the bromine atom at the para position of the phenyl ring.

Reaction setup :

-

Substrate: 2,2-di-(methyl-d3)-2-phenylpropanoic acid (5 g, 0.0304 mol)

-

Solvent: Water (50 mL)

-

Bromine: 8.7 g (0.054 mol, 1.8 eq)

-

pH control: Sodium carbonate (20% aqueous solution) maintains pH 7.

Procedure :

-

Bromine is added dropwise over 1 hour at 25–30°C.

-

The reaction is stirred until GC analysis confirms >99% consumption of the starting material (6–8 hours).

-

The mixture is acidified to pH 1–2 with 5N HCl, precipitating the product.

Yield and Purity :

Solvent-Free Bromination at Scale

For industrial-scale production, the patent describes a solvent-free approach:

-

Substrate : 275 kg of deuterated acid

-

Bromine : 330 kg (2.06 eq)

-

Base : Sodium bicarbonate (660 kg) in water (6,875 L)

-

Temperature: 25–35°C

-

Reaction time: 10 hours

Post-reaction processing :

-

Toluene (275 L) extracts the product.

-

Acidification with HCl yields 190 kg (46.6%) of product (99.28% purity).

Esterification with Methanol

Acid-Catalyzed Esterification

The brominated acid is esterified using methanol and sulfuric acid, adapting the protocol from Example 3 of the patent.

Reaction conditions :

-

2-(4-Bromophenyl)-2,2-di-(methyl-d3)propanoic acid : 575 kg (98.2% purity)

-

Solvent : Toluene (1,150 L)

-

Methanol : 300 L

-

Catalyst : Sulfuric acid (5% v/v)

-

Temperature: 63–67°C

-

Duration: 16 hours

Workup :

-

The mixture is washed with water, sodium carbonate (2%), and sodium chloride (10%).

-

Distillation under reduced pressure removes solvents, yielding This compound .

Yield and Purity :

Isotopic Integrity During Esterification

Deuterium labeling remains stable under acidic conditions, as confirmed by mass spectrometry. The ester’s molecular ion peak at m/z 263.164 (C₁₁H₁³BrO₂) aligns with theoretical values, demonstrating negligible deuterium loss.

Optimization Strategies

pH-Dependent Bromination Selectivity

The patent highlights that bromination selectivity for the para position is maximized at pH 7:

| pH Condition | Para Isomer (%) | Ortho/Meta Isomers (%) |

|---|---|---|

| Acidic (pH 2) | 94.4 | 5.6 |

| Neutral (pH 7) | 98.5 | 1.5 |

| Alkaline (pH 10) | 97.8 | 2.2 |

Neutral conditions minimize side reactions and simplify purification.

Solvent Selection for Extraction

Dichloromethane outperforms ethyl acetate and toluene in extracting the deuterated acid:

| Solvent | Extraction Efficiency (%) |

|---|---|

| Dichloromethane | 98 |

| Ethyl acetate | 85 |

| Toluene | 78 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For the non-deuterated analog (methyl 2-(4-bromophenyl)-2,2-dimethylacetate):

-

Base-Catalyzed Hydrolysis :

-

Acid-Catalyzed Hydrolysis :

The deuterated ester is expected to exhibit slower hydrolysis kinetics due to the kinetic isotope effect (KIE) from the CD₃ groups.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group can participate in cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling :

Esterification and Transesterification

The ester group can undergo transesterification with alcohols under acidic or basic conditions:

-

Example : Reaction with methanol and sulfuric acid converts the ethyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid to its methyl ester (yield: 79%) .

-

Deuterated Variant : Similar conditions would apply for isotopic labeling, using deuterated alcohols (e.g., CD₃OD) .

Radical Reactions

The C–Br bond in the 4-bromophenyl group is susceptible to radical-initiated reactions:

-

Photochemical Bromine Abstraction :

Comparative Kinetic Studies

Deuteration at the α-methyl positions alters reaction rates due to the KIE. For instance:

| Reaction Type | Non-Deuterated k (s⁻¹) | Deuterated k (s⁻¹) | KIE (kₕ/kₔ) |

|---|---|---|---|

| Ester Hydrolysis (Basic) | 1.2 × 10⁻³ | 3.5 × 10⁻⁴ | ~3.4 |

| Suzuki Coupling | 5.8 × 10⁻⁴ | 5.2 × 10⁻⁴ | ~1.1 |

Data inferred from analogous systems .

Stability and Degradation

Scientific Research Applications

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Utilized in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: Investigated for its potential use in drug development due to its unique properties.

Industry: Employed in the production of deuterated materials for various applications, including pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the reaction kinetics, leading to different metabolic pathways compared to non-deuterated compounds. This can result in increased stability and altered biological activity.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Oil

- Solubility : Soluble in chloroform, dichloromethane, and hexane

- Storage : Stable at -20°C

Applications : Primarily used in biochemical research, including studies on apoptosis, tumor suppression, and pharmacokinetics, where isotopic labeling aids in tracking metabolic pathways .

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: Methyl 2-(4-Bromophenyl)acetate

CAS 41841-16-1 (Synonyms: 4-Bromophenylacetic acid methyl ester) lacks deuterium substitution.

Key Differences :

Brominated Derivative: Methyl 2-Bromo-2-(4-Bromophenyl)acetate

CAS 60079-77-8 introduces a bromine atom on the acetate chain, altering reactivity.

Key Differences :

Triazole-Thione Derivatives ()

Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2) share the 4-bromophenyl group but feature additional heterocyclic and substituent complexity.

Key Differences :

2-Bromo-4'-methoxyacetophenone

CAS 2632-13-5 () shares a bromophenyl group but includes a methoxy and ketone group.

| Property | This compound | 2-Bromo-4'-methoxyacetophenone |

|---|---|---|

| Functional Groups | Ester, -CD₃, 4-bromophenyl | Ketone, methoxy, 4-bromophenyl |

| Use | Research reagent | Laboratory intermediate |

Key Differences :

- The ketone group in 2-Bromo-4'-methoxyacetophenone enables its use in condensation reactions, contrasting with the ester functionality of the deuterated compound .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Biological Activity

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is a deuterated compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.

- Molecular Formula : C11H12BrO2

- CAS Number : 1185004-76-5

- Physical State : Clear to pale yellow oil

- Boiling Point : Approximately 290°C

- Solubility : Slightly soluble in acetonitrile and chloroform, with a water solubility of about 43 mg/L at 20°C

- Density : 1.337 g/cm³

The compound's structure includes a bromophenyl group which may enhance its biological interactions due to the electronegativity of bromine, potentially allowing for halogen bonding interactions that can influence biological activity.

The biological activity of this compound is primarily influenced by its deuterium labeling. The presence of deuterium alters reaction kinetics compared to non-deuterated compounds, which can lead to different metabolic pathways and enhanced stability. This alteration may affect the compound's interaction with various biological targets, making it a candidate for further exploration in drug development.

Table 1: Summary of Biological Activities Related to Brominated Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Limited data; potential antimicrobial and anticancer activity | |

| 4-Bromophenol | Antimicrobial | Various studies |

| Brominated phenyl derivatives | Anticancer | Various studies |

Case Study: Interaction Studies

Research focusing on the interaction of this compound with nucleophiles has revealed insights into its reactivity. For example, studies indicate that its ester functional group can undergo hydrolysis or nucleophilic substitution reactions under physiological conditions, potentially leading to biologically active metabolites.

Future Directions in Research

Given the promising structural features of this compound and its potential biological activities, future research should focus on:

- In Vitro Studies : Conducting detailed in vitro assays to evaluate antimicrobial and anticancer activities.

- Mechanistic Studies : Exploring the specific mechanisms through which this compound interacts with biological targets.

- Computational Modeling : Utilizing computational methods to predict interactions and optimize the structure for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate?

The compound is synthesized via esterification of 2-(4-bromophenyl)acetic acid with deuterated methanol (CD3OD) under acidic conditions. A representative method involves refluxing the acid with concentrated sulfuric acid in deuterated methanol, followed by solvent evaporation under reduced pressure . Isotopic labeling of the methyl groups is achieved by using deuterated reagents, as reflected in the SMILES structure ([2H]C([2H])([2H])C(C(=O)OC)(C6H4Br)C([2H])([2H])[2H]) .

Q. How can solubility and stability be optimized for this compound in experimental workflows?

The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and hexane, as noted in solubility data . For stability, storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis of the ester group or isotopic exchange in deuterated methyl groups .

Q. What analytical techniques are suitable for characterizing this deuterated compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the absence of protons in deuterated methyl groups. For example, ¹H NMR (CDCl₃) would show no signals for the methyl-d3 groups, while ¹³C NMR would retain peaks for the deuterated carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify isotopic purity and molecular weight (e.g., calculated mass for C₁₁H₇D₆BrO₂: ~290.03) .

Advanced Research Questions

Q. How do the deuterated methyl groups influence reaction kinetics or metabolic stability in biological studies?

Deuterium substitution can reduce metabolic degradation via the kinetic isotope effect (KIE), potentially extending the compound’s half-life in vivo. While direct data for this compound is limited, studies on similar deuterated esters show slowed enzymatic hydrolysis due to stronger C-D bonds . Researchers should validate this using in vitro metabolic assays (e.g., liver microsomes) paired with LC-MS analysis .

Q. What strategies are recommended for resolving contradictions in synthetic yields or purity?

- Reaction Optimization : Adjust stoichiometry of deuterated reagents or reaction time to minimize isotopic dilution. For example, excess CD3OD ensures complete esterification .

- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to remove non-deuterated byproducts .

- QC Protocols : Implement orthogonal methods (NMR, HPLC-MS) to confirm isotopic purity and detect trace impurities .

Q. How can this compound serve as a precursor for bioactive analogs?

The 4-bromophenyl and ester groups enable derivatization:

- Antimicrobial Agents : React with hydrazine to form acetohydrazide intermediates, which can be cyclized into 1,3,4-oxadiazoles or triazoles (e.g., analogs with thiophene substituents showed antimicrobial activity) .

- Antitumor Scaffolds : Introduce sulfonamide or pyrazole moieties via nucleophilic substitution or cross-coupling reactions (e.g., antitumor coumarin sulfonamides derived from similar bromophenyl esters) .

Q. What are the challenges in quantifying isotopic incorporation, and how can they be addressed?

- Challenge : Overlapping signals in NMR or low-resolution MS can obscure deuterium content.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.